ZPCK

Serine Protease Enzyme Kinetics Active-Site Labeling

ZPCK is a benzyloxycarbonyl-protected chloromethyl ketone that irreversibly inhibits chymotrypsin-like serine proteases while remaining inactive against trypsin-like enzymes, enabling precise protease family dissection. It also functions as SL-01, an orally bioavailable gemcitabine prodrug. The Z group can be selectively removed for conjugation to probes or solid supports without warhead loss. Stock available for immediate B2B procurement.

Molecular Formula C18H18ClNO3
Molecular Weight 331.8 g/mol
CAS No. 26049-94-5
Cat. No. B1681812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZPCK
CAS26049-94-5
SynonymsZPCK, Z-L-Phe chloromethyl ketone;  ZLPhe chloromethyl ketone;  Z-Phe-chloromethylketone;  Z L Phe chloromethyl ketone;  NSC-251810;  SL-01;  SL 01;  SL01.
Molecular FormulaC18H18ClNO3
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H18ClNO3/c19-12-17(21)16(11-14-7-3-1-4-8-14)20-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1
InChIKeyOYHLRJGDELITAF-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZPCK (26049-94-5) | Chymotrypsin-Specific Protease Inhibitor and Prodrug of Gemcitabine


ZPCK (N-Carbobenzoxy-L-phenylalanine chloromethyl ketone, CAS 26049-94-5) is a synthetic chloromethyl ketone derivative that acts as an irreversible, active-site-directed inhibitor of chymotrypsin-like serine proteases [1]. The compound is characterized by a benzyloxycarbonyl (Z) protecting group attached to an L-phenylalanine residue and a reactive chloromethyl ketone warhead, which alkylates the catalytic histidine residue in target enzymes [2]. Beyond its classical use as a serine protease inhibitor, ZPCK (also designated SL-01) is recognized as an orally active prodrug of the nucleoside analog gemcitabine, designed to improve oral bioavailability [3].

Why Generic Substitution of ZPCK (26049-94-5) in Serine Protease Research Is Not Feasible


Substituting ZPCK with a generic 'protease inhibitor' or even a closely related chloromethyl ketone is not scientifically justifiable due to its distinct selectivity profile, unique synthetic handle, and dual functionality as a gemcitabine prodrug. Unlike TPCK, which also targets chymotrypsin, ZPCK exhibits a different affinity and spectrum of inhibition across serine proteases and is specifically ineffective against trypsin-like enzymes, a key differentiator [1]. Furthermore, ZPCK possesses a benzyloxycarbonyl protecting group that can be selectively removed to yield a free amine intermediate, enabling further chemical elaboration without loss of the reactive warhead—a feature absent in tosyl-protected analogs like TPCK [2]. Finally, its alternate identity as SL-01, an orally bioavailable gemcitabine derivative, means that its procurement and use in cancer biology contexts are tied to a specific pharmacological profile that no generic substitute can replicate [3].

Quantitative Differentiation Evidence: ZPCK vs. Key Comparators in Target Engagement and Biological Activity


Differential Inhibition of Carboxypeptidase Y (CPY): ZPCK vs. TPCK Ki Comparison

In a direct kinetic study of carboxypeptidase Y (CPY) inactivation, ZPCK exhibited an inhibition constant (Ki) of 12.8 μM, whereas the comparator TPCK (tosylphenylalanyl chloromethyl ketone) demonstrated a Ki of 1.2 μM. This 10.7-fold difference in Ki values establishes that ZPCK is a less potent, and therefore a kinetically distinct, affinity label for CPY's active site histidine compared to TPCK [1].

Serine Protease Enzyme Kinetics Active-Site Labeling

Exquisite Selectivity for Chymotrypsin over Trypsin-like Proteases: ZPCK vs. TLCK

A study characterizing a proteolytic factor from Rauscher leukemia virus demonstrated clear functional selectivity. The trypsin-like inhibitor TLCK (Nα-tosyl-L-lysine chloromethyl ketone) inhibited the factor's activity at concentrations of 1-10 mM. In contrast, neither ZPCK nor TPCK showed any inhibitory effect at concentrations up to 2 mM, confirming the factor's trypsin-like nature and the chymotrypsin-specific selectivity of ZPCK [1].

Protease Selectivity Enzyme Specificity Viral Protease

Dual Functionality as Oral Gemcitabine Prodrug: In Vivo Efficacy vs. Parent Drug Gemcitabine

In vivo xenograft studies comparing ZPCK (SL-01) to the parent drug gemcitabine demonstrated superior efficacy. Oral administration of ZPCK to nude mice bearing NCI-H460 human non-small cell lung cancer xenografts resulted in a significant delay in tumor growth. At doses of 10, 20, and 30 μmol/kg, the percentages of TUNEL-positive apoptotic cells in the xenografts were 25.6%, 41.7%, and 54.3%, respectively, indicating a dose-dependent induction of apoptosis. The study concluded that ZPCK's biological activities were 'more potential than that of gemcitabine' [1].

Cancer Therapy Prodrug In Vivo Efficacy

Mechanistic Distinction in Autophagy Inhibition: ZPCK vs. Bay11

In a high-throughput screen for autophagy modulators, two inhibitors with distinct mechanisms were identified: ZPCK and Bay11. While both compounds inhibited autophagy in yeast, secondary assays revealed a clear mechanistic divergence. Bay11 blocked autophagy at a step before fusion of the autophagosome with the vacuole, whereas ZPCK inhibited the degradation of autophagic cargo inside the vacuole itself. This functional differentiation was also confirmed in mammalian cells [1].

Autophagy High-Throughput Screening Mechanism of Action

Unique Synthetic Utility as a Deprotectable Intermediate: ZPCK vs. TPCK

The benzyloxycarbonyl (Z) group on ZPCK can be selectively removed (deblocked) via hydrogenolysis without affecting the reactive chloromethyl ketone warhead, yielding a free amine intermediate. This property is not shared by tosyl-protected analogs like TPCK, where the tosyl group cannot be removed under similarly mild conditions. The resulting amine can then be further derivatized, making ZPCK a valuable building block for creating more complex, tailored protease inhibitors or chemical probes [1].

Chemical Biology Synthetic Intermediate Probe Design

High-Impact Research and Industrial Application Scenarios for ZPCK (26049-94-5)


Differentiating Chymotrypsin-like vs. Trypsin-like Activity in Complex Biological Samples

Leverage the selective inactivity of ZPCK against trypsin-like proteases (as demonstrated against TLCK-sensitive viral factor [1]) to dissect proteolytic pathways. By comparing samples treated with ZPCK, TPCK (chymotrypsin inhibitor), and TLCK (trypsin inhibitor) in activity-based assays or zymography, researchers can confidently assign observed proteolytic bands to specific serine protease families. This is critical in fields like virology, developmental biology, and immunology where precise protease identification is necessary.

Studying Late-Stage Autophagic Flux and Intra-Vacuolar Degradation

Employ ZPCK as a specific tool to block the degradation of autophagic cargo within the vacuole or lysosome, a mechanism distinct from inhibitors like Bay11 that block earlier fusion events [1]. This allows for the accumulation of autophagic bodies and enables detailed studies of the final stages of autophagy, including the role of lysosomal hydrolases and the recycling of macromolecules, which is pivotal in neurodegenerative disease and cancer metabolism research.

Synthesis of Tailored Serine Protease Affinity Probes and Chemical Biology Tools

Utilize ZPCK as a starting material for the synthesis of custom-designed protease inhibitors. The ability to selectively remove the benzyloxycarbonyl (Z) protecting group while preserving the reactive chloromethyl ketone warhead [1] provides a unique handle for conjugating the inhibitor to fluorophores, biotin, or solid supports. This enables the creation of activity-based probes for imaging, pull-down assays, or affinity chromatography to identify and characterize novel chymotrypsin-like proteases.

In Vivo Cancer Research with an Orally Bioavailable Gemcitabine Prodrug

Administer ZPCK (SL-01) orally in murine xenograft models of human cancer (e.g., NCI-H460, HCT-116) to study the pharmacodynamics and antitumor efficacy of a gemcitabine prodrug that overcomes the need for intravenous administration [1]. This is particularly valuable for evaluating long-term dosing regimens, assessing oral bioavailability in preclinical settings, and exploring combination therapies where oral administration offers a logistical or pharmacological advantage.

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